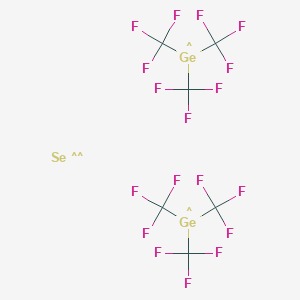
Selenium--tris(trifluoromethyl)germyl (1/2)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Selenium–tris(trifluoromethyl)germyl (1/2) is an organometallic compound that features selenium and germanium atoms bonded with trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of selenium–tris(trifluoromethyl)germyl (1/2) typically involves the reaction of elemental selenium with tris(trifluoromethyl)germanium compounds. One common method includes the use of bis[tris(trifluoromethyl)germyl]mercury or bis[tris(trifluoromethyl)germyl]zinc as starting materials, which undergo oxidative addition reactions to form the desired selenium compound .
Industrial Production Methods: While specific industrial production methods for selenium–tris(trifluoromethyl)germyl (1/2) are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Chemical Reactions Analysis
Types of Reactions: Selenium–tris(trifluoromethyl)germyl (1/2) can undergo various chemical reactions, including:
Oxidation: Reacts with oxidizing agents to form selenium oxides.
Reduction: Can be reduced to form lower oxidation state compounds.
Substitution: Undergoes nucleophilic substitution reactions where trifluoromethyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like halides and amines are commonly employed.
Major Products:
Oxidation: Selenium dioxide (SeO2) and other selenium oxides.
Reduction: Lower oxidation state selenium compounds.
Substitution: Various substituted germanium compounds depending on the nucleophile used.
Scientific Research Applications
Selenium–tris(trifluoromethyl)germyl (1/2) has several applications in scientific research:
Mechanism of Action
The mechanism by which selenium–tris(trifluoromethyl)germyl (1/2) exerts its effects involves the interaction of selenium with various molecular targets. Selenium can form adducts with cysteine residues in proteins, leading to the formation of selenotrisulfide (S-Se-S) or selenenylsulfide (S-Se) intermediates . These interactions can modulate protein function and cellular redox states, contributing to the compound’s biological and chemical activities.
Comparison with Similar Compounds
Tris(trifluoromethyl)germanium compounds: These compounds share the trifluoromethyl groups but lack the selenium atom.
Organogermanium analogues of alkenes and alkynes: These compounds feature germanium atoms in different bonding environments.
Uniqueness: Selenium–tris(trifluoromethyl)germyl (1/2) is unique due to the presence of both selenium and germanium atoms bonded with trifluoromethyl groups. This combination imparts distinct chemical properties, such as enhanced reactivity and potential biological activity, which are not observed in similar compounds lacking either selenium or germanium.
Properties
CAS No. |
112438-42-3 |
|---|---|
Molecular Formula |
C6F18Ge2Se |
Molecular Weight |
638.3 g/mol |
InChI |
InChI=1S/2C3F9Ge.Se/c2*4-1(5,6)13(2(7,8)9)3(10,11)12; |
InChI Key |
ZNFKMEATGMAECN-UHFFFAOYSA-N |
Canonical SMILES |
C(F)(F)(F)[Ge](C(F)(F)F)C(F)(F)F.C(F)(F)(F)[Ge](C(F)(F)F)C(F)(F)F.[Se] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


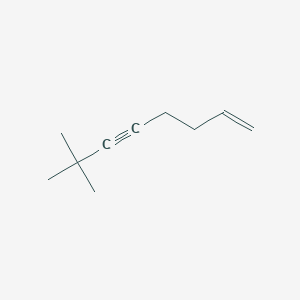
![Diethyl [cyano(pyridin-3-yl)methyl]phosphonate](/img/structure/B14299152.png)
![{[(1-Chloroethylidene)amino]oxy}(ethoxymethyl)oxophosphanium](/img/structure/B14299159.png)
![[(Octadecylamino)methyl]phosphonic acid](/img/structure/B14299165.png)
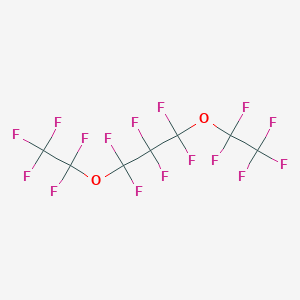

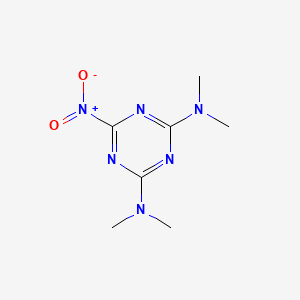
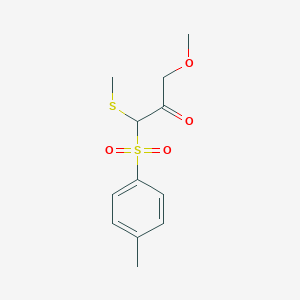
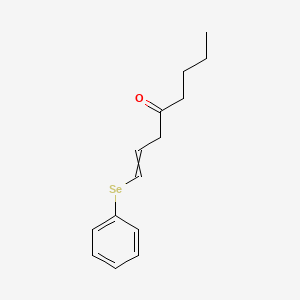
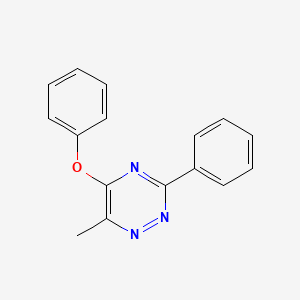
silane](/img/structure/B14299212.png)
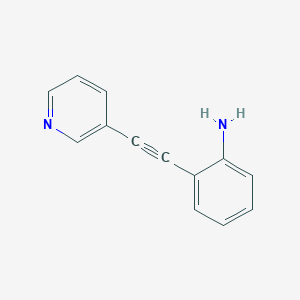
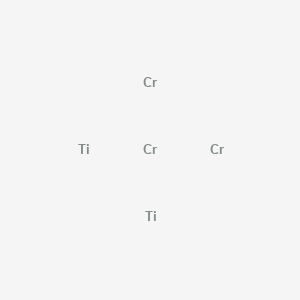
![2-[4-(3-Nitrophenyl)buta-1,3-diyn-1-yl]aniline](/img/structure/B14299239.png)
